

# Application Note: Quantification of Tinosporide Using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Tinosporide*

Cat. No.: *B1196198*

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## Introduction

**Tinosporide** is a key bioactive diterpenoid furanolactone first isolated from *Tinospora cordifolia*, a plant widely used in traditional herbal medicine.<sup>[1]</sup> The quantification of **Tinosporide** is crucial for the quality control and standardization of raw materials and herbal formulations derived from *Tinospora* species. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise, reliable, and robust analytical technique for the quantitative determination of **Tinosporide**. This document provides a detailed method and protocol for its quantification.

## Principle of the Method

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photo Diode Array (PDA) or UV detector. In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. **Tinosporide**, being a moderately polar compound, is separated from other components in the sample extract based on its differential partitioning between the stationary and mobile phases. The separation is achieved using a gradient elution of water and acetonitrile, which allows for the effective resolution of the analyte from the complex matrix of a plant extract. The concentration of **Tinosporide** is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a **Tinosporide** reference standard.

## Quantitative Data Summary

The following tables summarize the chromatographic conditions and validation parameters for the HPLC method.

Table 1: HPLC Method Parameters

Parameter	Specification
Instrument	HPLC system with Gradient Pump, UV/PDA Detector, and Autosampler
Column	Reversed-Phase C18 (RP-18), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	HPLC Grade Water
Mobile Phase B	HPLC Grade Acetonitrile
Gradient Program	Time (min)
0	
25	
30	
35	
36	
45	
Flow Rate	1.0 mL/min
Detection Wavelength	215 nm
Injection Volume	20 µL
Column Temperature	30°C
Run Time	45 minutes

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity ( $r^2$ )	> 0.99[2]
Concentration Range	100 - 2000 ng/injection[3][4]
Limit of Detection (LOD)	0.49 - 3.71 $\mu\text{g/mL}$ [2]
Limit of Quantification (LOQ)	1.48 - 11.23 $\mu\text{g/mL}$ [2]
Accuracy (% Recovery)	92.34 - 96.19%[2]
Precision (%RSD)	< 5.0%

## Experimental Protocols

### 1. Apparatus and Reagents

- Apparatus:
  - High-Performance Liquid Chromatography (HPLC) system
  - Analytical balance
  - Ultrasonic bath
  - Vortex mixer
  - Syringe filtration unit with 0.22  $\mu\text{m}$  filters
  - Volumetric flasks and pipettes
- Chemicals and Reagents:
  - **Tinosporide** reference standard (purity  $\geq 98\%$ )
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Water (HPLC grade, prepared with a water purification system)

- Ethanol (Analytical grade)

## 2. Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Tinosporide** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the range of 10 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.

## 3. Sample Preparation (from Plant Material)

- Drying and Powdering: Dry the stem material of *Tinospora cordifolia* in a hot air oven at 50-60°C until constant weight is achieved. Grind the dried material into a fine powder.
- Extraction: Accurately weigh 1.0 g of the powdered plant material and transfer it to a conical flask. Add 25 mL of 70% ethanol.[5]
- Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
- Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
- Evaporation: Pool all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain a semi-solid residue.
- Final Sample Solution: Accurately weigh the dried residue. Dissolve a known quantity (e.g., 100 mg) of the residue in 10 mL of methanol.[6] Vortex and sonicate for 5 minutes. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

## 4. Chromatographic Procedure

- **System Equilibration:** Set up the HPLC system according to the parameters in Table 1. Purge the solvent lines and allow the mobile phase to run through the column for at least 30 minutes to achieve a stable baseline.
- **Calibration Curve:** Inject 20 µL of each working standard solution in triplicate. Record the peak area for **Tinosporide**. Plot a calibration curve of peak area versus concentration (µg/mL).
- **Sample Analysis:** Inject 20 µL of the prepared sample solution into the HPLC system.
- **Identification:** Identify the **Tinosporide** peak in the sample chromatogram by comparing its retention time with that of the reference standard.

## 5. Quantification of **Tinosporide**

The amount of **Tinosporide** in the sample is calculated using the linear regression equation derived from the calibration curve:

- $y = mx + c$

Where:

- $y$  = Peak area of **Tinosporide** in the sample
- $m$  = Slope of the calibration curve
- $x$  = Concentration of **Tinosporide** in the sample (µg/mL)
- $c$  = y-intercept of the calibration curve

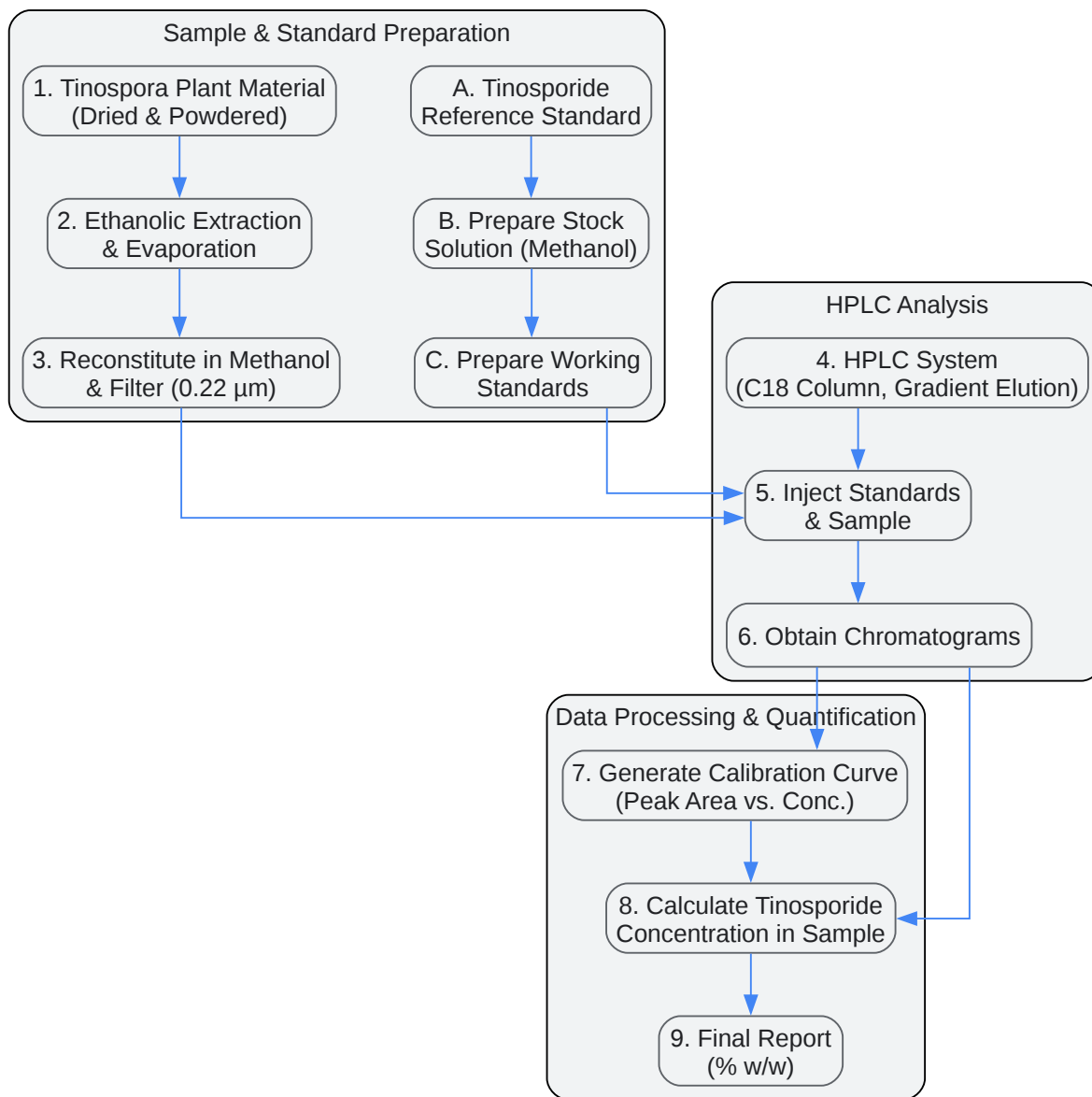
The concentration ( $x$ ) is calculated from the peak area of the sample. The final amount of **Tinosporide** in the original plant material is expressed as a percentage (% w/w) using the following formula:

$$\% \text{ Tinosporide (w/w)} = (C \times V \times DF) / W \times 100$$

Where:

- C = Concentration of **Tinosporide** from the calibration curve (mg/mL)
- V = Final volume of the sample solution (mL)
- DF = Dilution factor, if any
- W = Weight of the initial plant powder taken for extraction (mg)

## Visualizations



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Caption: Experimental workflow for HPLC quantification of **Tinosporide**.



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- To cite this document: BenchChem. [Application Note: Quantification of Tinosporide Using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196198#high-performance-liquid-chromatography-hplc-method-for-tinosporide-quantification]

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